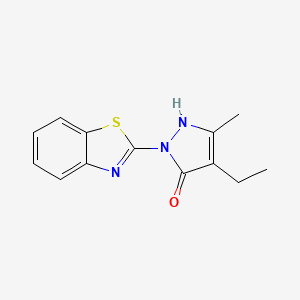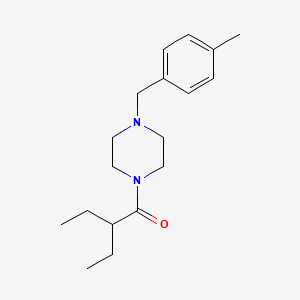![molecular formula C20H24N2O3 B4850584 N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as IMPE, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. IMPE is a member of the family of compounds known as N-alkylated diamides, which have shown promising results in a range of biological and chemical studies. In
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth. N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways in cells. By inhibiting PKC, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may alter the activity of various proteins involved in cell signaling, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit a range of biochemical and physiological effects in cells and animals. In vitro studies have shown that N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. In addition, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit low toxicity in animal models, suggesting that it may have a favorable safety profile for use in humans. However, the synthesis of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be challenging, and the compound may be difficult to purify to a high degree of purity. In addition, the mechanism of action of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, which may limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of focus is the elucidation of its mechanism of action, which may help to identify new targets for cancer therapy and other applications. Another area of focus is the development of new synthetic methods for N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, which may improve the yield and purity of the compound. In addition, further studies are needed to explore the potential applications of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in other fields, such as material science and drug discovery.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent. In addition, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has shown promising results in the field of material science, where it has been used as a precursor for the synthesis of new polymers and materials.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)16-6-8-17(9-7-16)22-20(24)19(23)21-13-12-15-4-10-18(25-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGJESHQKYING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B4850504.png)

![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)


![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4850576.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4850585.png)

![2-(butylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4850598.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)